N-cyclopropyl-3-oxo-N-({4-[(pyrimidin-4-yl)carbamoyl]phenyl}methyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide
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Overview
Description
UNC6934 is a novel potent antagonist of NSD2-PWWP1 with a Kd (SPR) of 80 ± 18 nM, being selective for NSD2-PWWP1 over 14 other PWWP domains including NSD3-PWWP1, the closest on the phylogenetic tree, disrupting the NSD2-PWWP1 interaction with H3K36me2 nucleosomes in U2OS cells.
Scientific Research Applications
Antibacterial Activity
1,4-Benzoxazine derivatives, including compounds structurally related to the specified molecule, have been synthesized and evaluated for their antibacterial properties. For instance, compounds synthesized from O-Amino Phenol and Maleic Anhydride, and their Mannich Bases derivatives using substituted Aromatic Amines, have shown significant antibacterial activity against strains like E. coli and Staphylococcus aureus (Kadian, Maste, & Bhat, 2012).
Synthesis of Medical Compounds
The compound's structure is integral in the synthesis of medical compounds like Pazufloxacin, a fluoroquinolone antibacterial agent. Its synthesis involves several steps, including cyanomethylation reaction and Hofmann rearrangement, highlighting its utility in developing medically significant molecules (Jia-you, 2003).
Development of Anticancer and Anti-Inflammatory Agents
Research indicates the synthesis of various derivatives from related compounds for potential use as anticancer and anti-inflammatory agents. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from related structures have been synthesized, showing significant COX-2 inhibition and analgesic activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Synthesis of Serotonin-3 (5-HT3) Receptor Antagonists
Compounds structurally related to the specified molecule have been used in the design and synthesis of potent serotonin-3 (5-HT3) receptor antagonists. These compounds are more potent than other benzoxazine derivatives and have shown high affinity and antagonistic activity in rat models (Kuroita, Sakamori, & Kawakita, 1996).
Practical Synthesis of CCR5 Antagonists
Research indicates the practical synthesis methods using structures related to the specified compound for developing orally active CCR5 antagonists, highlighting their potential in therapeutic applications (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
properties
Product Name |
N-cyclopropyl-3-oxo-N-({4-[(pyrimidin-4-yl)carbamoyl]phenyl}methyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide |
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Molecular Formula |
C24H21N5O4 |
Molecular Weight |
443.463 |
IUPAC Name |
N-Cyclopropyl-3-oxo-N-(4-(pyrimidin-4-ylcarbamoyl)benzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide |
InChI |
InChI=1S/C24H21N5O4/c30-22-13-33-20-11-17(5-8-19(20)27-22)24(32)29(18-6-7-18)12-15-1-3-16(4-2-15)23(31)28-21-9-10-25-14-26-21/h1-5,8-11,14,18H,6-7,12-13H2,(H,27,30)(H,25,26,28,31) |
InChI Key |
KOZGEDUWAQFVAV-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(N2)C(OCC2=O)=C1)N(C3CC3)CC4=CC=C(C(NC5=NC=NC=C5)=O)C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
UNC6934; UNC-6934; UNC 6934 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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